molecular formula C20H23N5O2S B2862282 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-90-9

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2862282
M. Wt: 397.5
InChI Key: BMZSCQYDBWJVGM-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . This compound is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, including “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide”, involves various synthetic approaches . The protocol involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Insecticidal Activity : Compounds incorporating thiadiazole moieties, similar to the target compound structure, have been synthesized and assessed for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. Such research underscores the potential agricultural applications of heterocyclic compounds in pest management (Fadda et al., 2017).

  • Anticancer Effects : Modifications of triazolopyridine compounds, by replacing the acetamide group with alkylurea, have demonstrated anticancer effects with reduced toxicity, indicating potential therapeutic applications in cancer treatment (Wang et al., 2015).

  • Antimicrobial Activity : Novel thieno[2,3-c]pyridazines, synthesized using specific starting materials, exhibited antibacterial activities. This suggests the utility of such compounds in developing new antimicrobial agents (Al-Kamali et al., 2014).

  • Antiviral Properties : Triazolopyridazine derivatives have shown promising activity against the hepatitis-A virus, highlighting their potential in antiviral therapy development (Shamroukh & Ali, 2008).

Future Directions

The future directions for “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” and similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZSCQYDBWJVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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